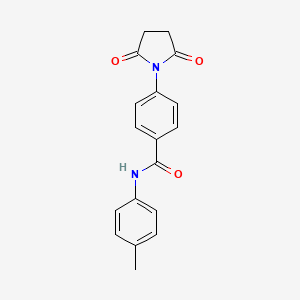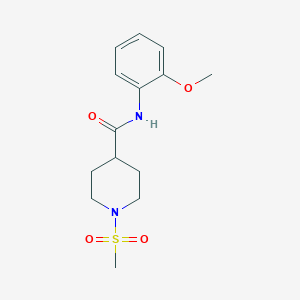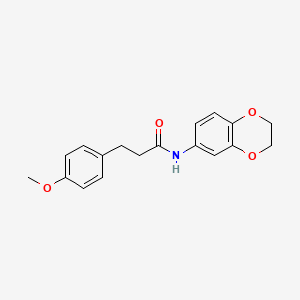
3-nitrobenzyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of benzyl esters and is commonly used as a photosensitive protecting group in organic synthesis. In recent years, there has been an increasing interest in the potential use of this compound in various scientific fields, including drug delivery, nanotechnology, and biochemical research.
Mécanisme D'action
The mechanism of action of 3-nitrobenzyl 3,4,5-trimethoxybenzoate involves the photochemical cleavage of the protecting group. This cleavage results in the release of the active drug molecule, which can then exert its therapeutic effects. The use of light as a trigger for drug release allows for precise control over the timing and location of drug release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific drug it is used to deliver. However, the use of this compound as a drug delivery system has been shown to improve the efficacy and reduce the side effects of various drugs. Additionally, the use of this compound in nanotechnology has potential applications in the development of biosensors and other diagnostic tools.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-nitrobenzyl 3,4,5-trimethoxybenzoate as a drug delivery system offers several advantages in lab experiments. These include precise control over drug release, improved efficacy, and reduced side effects. However, there are also limitations to the use of this compound, including the need for light to trigger drug release and the potential for photodegradation of the compound over time.
Orientations Futures
There are many potential future directions for the use of 3-nitrobenzyl 3,4,5-trimethoxybenzoate in scientific research. One area of interest is the development of new drug delivery systems that use this compound as a trigger for drug release. Additionally, the use of this compound in nanotechnology and biosensors has potential applications in the development of new diagnostic tools. Further research is needed to fully explore the potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl 3,4,5-trimethoxybenzoate involves the reaction of 3-nitrobenzyl alcohol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using standard chromatography techniques.
Applications De Recherche Scientifique
The unique properties of 3-nitrobenzyl 3,4,5-trimethoxybenzoate have made it a popular choice in various scientific research applications. One of the most significant applications of this compound is in drug delivery systems. The photosensitive nature of this compound allows it to be used as a trigger for drug release in targeted areas of the body. This property has been utilized in the development of novel drug delivery systems that can release drugs in a controlled manner.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-5-4-6-13(7-11)18(20)21/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKHKPRSPZKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)


![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)

